molecular formula C23H18N2O4 B333083 methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate

methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate

Cat. No.: B333083
M. Wt: 386.4 g/mol
InChI Key: ZAYDPJWLFSASGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate is a complex organic compound with a molecular formula of C23H18N2O4 This compound is characterized by the presence of a quinoline ring, a furan ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino and thiol-substituted benzoates.

Scientific Research Applications

methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C23H18N2O4/c1-14-11-12-21(29-14)20-13-17(15-7-3-5-9-18(15)24-20)22(26)25-19-10-6-4-8-16(19)23(27)28-2/h3-13H,1-2H3,(H,25,26)

InChI Key

ZAYDPJWLFSASGJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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